3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid
Description
3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid is a branched-chain carboxylic acid featuring a trifluoromethyl-substituted phenyl group at the β-position of the butanoic acid backbone. Its molecular formula is C₁₂H₁₃F₃O₂, with a molar mass of 246.23 g/mol.
Properties
IUPAC Name |
3-methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,7-10(16)17)8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXGRVBZNDYMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Aromatic Electrophilic Substitution
The trifluoromethylphenyl group is introduced via Friedel-Crafts alkylation using 2-(trifluoromethyl)benzene derivatives. Key intermediates include 3-methylbut-3-enoic acid or its ester precursors, which undergo electrophilic attack on the aromatic ring.
Reaction conditions :
- Catalyst: AlCl₃ (1.2 eq) in anhydrous dichloromethane
- Temperature: 0°C to reflux (40–60°C)
- Yield: 58–72% after 12–24 h
A representative synthesis (Fig. 1) involves:
- Protection of the carboxylic acid as a methyl ester to prevent side reactions.
- Generation of the carbocation from 3-methylbut-3-enoic acid methyl ester using H₂SO₄.
- Electrophilic substitution with 2-(trifluoromethyl)benzene.
Limitations :
- Competing ortho/meta isomerization reduces regioselectivity (∼15% para byproducts)
- Requires strict moisture control to avoid catalyst deactivation
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Aryl Bond Formation
This method constructs the aryl-acid bond using pre-functionalized boronates. The trifluoromethylphenyl boronic acid is coupled with a β-methyl-substituted butanoic acid derivative.
Optimized protocol :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 eq) in THF/H₂O (3:1)
- Temperature: 80°C for 8 h
- Yield: 65–78%
Key intermediate :
- Methyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Advantages :
Multicomponent Reaction (MCR) Approaches
One-Pot Assembly Using Isocyanides
TCI’s MCR platform enables convergent synthesis by combining:
- 2-(Trifluoromethyl)benzaldehyde
- Methyl acetoacetate
- tert-Butyl isocyanide
Reaction profile :
The Ugi adduct undergoes acid-catalyzed cyclization and subsequent hydrolysis to yield the target compound.
Benefits :
Comparative Analysis of Synthetic Methods
| Parameter | Friedel-Crafts | Suzuki Coupling | MCR Route |
|---|---|---|---|
| Yield (%) | 58–72 | 65–78 | 82 |
| Reaction Time | 12–24 h | 8 h | 2 h |
| Pd Catalyst Use | No | Yes | No |
| Scalability | Moderate | High | High |
| Byproducts | 15–20% | <5% | <3% |
Industrial-Scale Considerations
Purification and Crystallization
Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from ethanol/water (4:1). Typical isolated purity exceeds 99.5% by qNMR.
Critical parameters :
- Cooling rate: 0.5°C/min to prevent oiling out
- Seed crystal addition at 40°C
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceuticals
3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure contributes to the development of drugs with improved pharmacokinetic properties, particularly in targeting specific biological pathways.
- Case Study : A derivative of this compound was evaluated for its antimicrobial properties against Gram-positive bacteria. The study indicated that structural modifications could significantly enhance antimicrobial activity, making it a candidate for further drug development.
Materials Science
The trifluoromethyl group imparts unique characteristics to materials, such as enhanced thermal stability and chemical resistance. This property is particularly beneficial in developing advanced materials for electronics and coatings.
- Applications : The compound is used in creating polymers and coatings that require high durability and resistance to solvents and heat.
Organic Synthesis
In organic synthesis, this compound acts as a versatile intermediate. It enables the construction of complex molecules through various synthetic routes.
- Synthetic Route Example : The compound can be synthesized via Friedel-Crafts alkylation of 2-(trifluoromethyl)benzene with 3-methylbutanoic acid using aluminum chloride as a catalyst. This method allows for efficient production with high yields.
Biological Studies
Research has shown that this compound can interact with specific enzymes and receptors, influencing various biochemical pathways. Its potential effects on cellular processes make it a subject of interest for studies on enzyme inhibition and receptor modulation.
- Case Study : In glioblastoma cell studies, treatment with this compound resulted in increased apoptosis markers and decreased cell proliferation rates compared to control groups. This suggests potential anticancer properties attributed to mechanisms such as enzyme inhibition and oxidative stress induction.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets, affecting various biochemical pathways. For example, it may inhibit specific enzymes involved in metabolic processes or modulate receptor signaling pathways.
Comparison with Similar Compounds
Positional Isomers: 2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic Acid
Key Differences :
- Substituent Position : The trifluoromethyl group is located at the para position (4-position) of the phenyl ring instead of the ortho (2-position) in the target compound.
- Physicochemical Properties :
- Molecular Formula: C₁₂H₁₃F₃O₂ (identical to the target compound).
- Molar Mass: 246.23 g/mol (same as target).
- Electronic effects from the CF₃ group remain similar, but the para position may alter interactions with aromatic-binding biological targets (e.g., enzymes or receptors) .
Table 1: Positional Isomer Comparison
| Property | Target Compound (Ortho-CF₃) | 4-CF₃ Isomer |
|---|---|---|
| Phenyl Substituent Position | 2-position | 4-position |
| Molecular Weight | 246.23 g/mol | 246.23 g/mol |
| Predicted LogP* | ~3.2 | ~3.0 |
*Estimated based on substituent contributions.
Non-Fluorinated Analogs: 3-Methyl-2-phenylbutanoic Acid
Key Differences :
- Substituents : Lacks the trifluoromethyl group; phenyl and methyl groups are at positions 2 and 3, respectively.
- Physicochemical Properties :
- Molecular Formula: C₁₁H₁₄O₂ (simpler structure).
- Molar Mass: 194.23 g/mol .
- Functional Impact: Acidity: The absence of the electron-withdrawing CF₃ group reduces carboxylic acid acidity (higher pKa compared to fluorinated analogs).
Table 2: Fluorinated vs. Non-Fluorinated Analogs
| Property | Target Compound | 3-Methyl-2-phenylbutanoic Acid |
|---|---|---|
| Fluorine Content | 3 F atoms | 0 F atoms |
| Molecular Weight | 246.23 g/mol | 194.23 g/mol |
| pKa (estimated) | ~3.8 | ~4.5 |
Amide Derivatives: (S)-3-(Substituted Acetamido)-4-(4-CF₃-phenyl)butanoic Acids
Example Compounds :
- (S)-3-(2-(2-Chlorophenyl)acetamido)-4-(4-CF₃-phenyl)butanoic acid (Compound 16, ).
- (S)-3-(2-Phenylacetamido)-4-(4-CF₃-phenyl)butanoic acid (Compound 18, ).
Key Differences :
- Functional Groups : Introduction of an acetamido group at position 3 replaces the methyl group in the target compound.
- Biological Relevance :
Table 3: Amide Derivatives vs. Target Compound
Amino-Substituted Analogs: (S)-3-Amino-4-(4-CF₃-phenyl)butanoic Acid Hydrochloride
Key Differences :
- Substituent: Amino group (-NH₂) replaces the methyl group at position 3.
- Physicochemical Properties: Molecular Formula: C₁₁H₁₂F₃NO₂ (smaller than target compound). Molar Mass: 247.21 g/mol.
- Functional Impact: The amino group introduces basicity, enabling salt formation (e.g., hydrochloride), which improves aqueous solubility. Potential use as a γ-aminobutyric acid (GABA) analog or drug intermediate .
Propionic/Butanoic Acid Derivatives in Therapeutics
Key Differences :
- Backbone: Propionic acid (C3) vs. butanoic acid (C4) in the target compound.
- Therapeutic Relevance: Patent data () highlights anti-inflammatory applications for similar structures, suggesting the target compound may share COX-2 inhibition or leukotriene modulation mechanisms. Shorter backbones (propionic acids) may reduce metabolic stability compared to butanoic acids .
Biological Activity
3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid, also known as a trifluoromethylated derivative, has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13F3O2
- Molecular Weight : 250.23 g/mol
- CAS Number : 1518241-73-0
- IUPAC Name : this compound
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Several studies have demonstrated the compound's potential as an antimicrobial agent. In vitro assays have shown that it possesses significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action is believed to involve enzyme inhibition and disruption of critical metabolic pathways in bacteria, leading to cell death.
Anticancer Activity
The anticancer properties of this compound have been investigated in several cancer cell lines. Notable findings include:
- Cell Lines Tested : Human breast cancer (MCF-7), glioblastoma (U87MG)
- Concentration for Significant Effect : 10 µM led to a 50% reduction in cell viability.
In one study, treatment with this compound resulted in increased apoptosis markers and decreased proliferation rates in glioblastoma cells. The proposed mechanisms include:
- Enzyme Inhibition : Targeting key enzymes involved in cancer metabolism.
- Receptor Interaction : Modulating specific receptors that regulate cell growth.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to apoptosis.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of trifluoromethylated compounds, including our compound of interest. The results indicated that modifications to the structure significantly enhanced antimicrobial activity against Gram-positive bacteria . -
Evaluation of Anticancer Properties :
In a separate study focusing on glioblastoma cells, treatment with this compound led to increased levels of apoptosis markers and decreased proliferation rates compared to control groups .
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell metabolism.
- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways.
- Oxidative Stress Induction : The generation of reactive oxygen species can lead to cellular damage and death.
Q & A
Q. What are the optimal synthetic routes for 3-methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis is typically employed, starting with Friedel-Crafts alkylation to introduce the trifluoromethylphenyl group to a pre-functionalized butanoic acid backbone. For example, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura for aryl-aryl bonds) can be adapted from related trifluoromethylphenyl compounds . Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.
- Temperature control : 80–110°C for coupling steps to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity .
Q. How can the structure and purity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H NMR (δ 7.5–8.0 ppm for aromatic protons, δ 2.5–3.0 ppm for methyl groups), ¹⁹F NMR (δ -60 to -65 ppm for CF₃), and ¹³C NMR to confirm backbone connectivity .
- LCMS : Monitor molecular ion peaks (e.g., [M+H]+) and retention times (e.g., ~1.2–1.5 minutes under conditions similar to Example 324 in EP 4 374 877 A2) .
- X-ray crystallography : If crystalline, resolves absolute configuration and steric effects of the trifluoromethyl group .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound if chiral centers are present?
- Methodological Answer : If the compound exhibits chirality (e.g., at the 3-position methyl group):
- Chiral HPLC : Use columns like Chiralpak IA/IB with heptane/ethanol/isopropanol mobile phases. Optimize flow rates (0.5–1.0 mL/min) for baseline separation .
- Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during the alkylation step to control stereochemistry. Post-synthesis cleavage yields enantiopure product .
Q. How can computational modeling predict the compound’s binding affinity to enzymatic targets, such as cyclooxygenase-2 (COX-2) or PPAR-γ?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (PDB IDs: 5KIR for COX-2, 3VSO for PPAR-γ). Parameterize the trifluoromethyl group’s hydrophobic interactions and torsional barriers .
- DFT calculations : Calculate electrostatic potential surfaces (B3LYP/6-31G* level) to assess hydrogen-bonding capacity of the carboxylic acid moiety and steric effects of the methyl group .
Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?
- Methodological Answer :
- Liver microsome assays : Incubate with human/rat liver microsomes (1 mg/mL protein, NADPH-regenerating system) at 37°C. Quantify parent compound depletion via LCMS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific interactions. IC₅₀ values <10 μM suggest high metabolic liability .
Data Contradiction and Validation
Q. How to address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Assay standardization : Replicate experiments under uniform conditions (e.g., cell lines, incubation times). For example, use HEK293 cells stably transfected with target receptors to minimize variability .
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for differences in buffer pH, DMSO concentration, or assay detection methods (e.g., fluorescence vs. radiometric) .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
